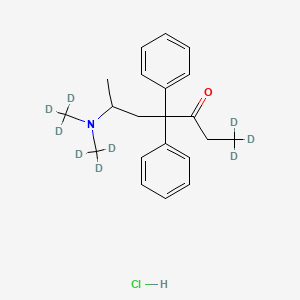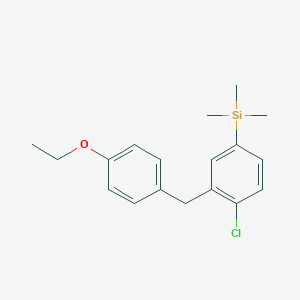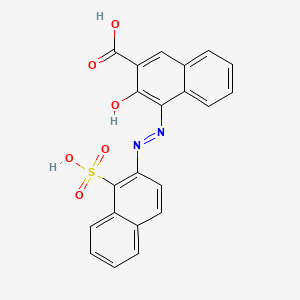
2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pigment Red 63, also known as C.I. 15880, is a synthetic red dye belonging to the azo dye family. It is commonly used as a colorant in various applications, including cosmetics, coatings, and inks. The compound is known for its vibrant purplish-red hue and excellent solvent resistance .
Métodos De Preparación
Pigment Red 63 is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a naphthol derivative to form the azo compound.
Industrial production methods involve optimizing reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. The final product is usually obtained as a red powder .
Análisis De Reacciones Químicas
Pigment Red 63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Pigment Red 63 has a wide range of scientific research applications:
Chemistry: It is used as a standard dye in various analytical techniques, including chromatography and spectroscopy.
Biology: The compound is used in histological staining to highlight specific structures in biological tissues.
Medicine: It is employed in the development of diagnostic assays and as a marker in medical imaging.
Mecanismo De Acción
The primary mechanism of action of Pigment Red 63 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bond, plays a crucial role in this process. The compound interacts with light through electronic transitions, which are responsible for its vibrant color .
Comparación Con Compuestos Similares
Pigment Red 63 can be compared with other azo dyes such as Pigment Red 57 and Pigment Red 48. While all these compounds share a similar azo structure, Pigment Red 63 is unique due to its specific naphthol derivative, which imparts distinct color properties and stability. Other similar compounds include:
Pigment Red 57: Known for its bright red color but with different solubility and stability properties.
Pigment Red 48: Another azo dye with varying applications and color characteristics.
Pigment Red 63 stands out due to its excellent solvent resistance and migration resistance, making it a preferred choice in various industrial applications .
Propiedades
Número CAS |
21416-46-6 |
|---|---|
Fórmula molecular |
C21H14N2O6S |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H14N2O6S/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29) |
Clave InChI |
PWUSHZPXYOALFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




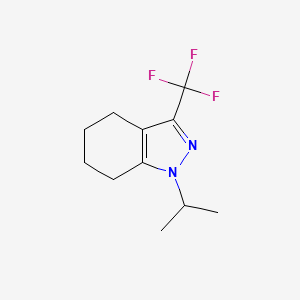

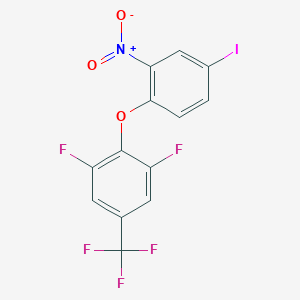
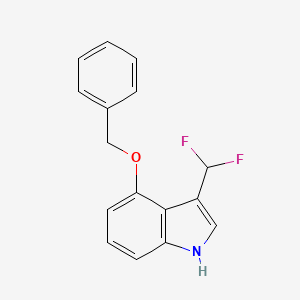
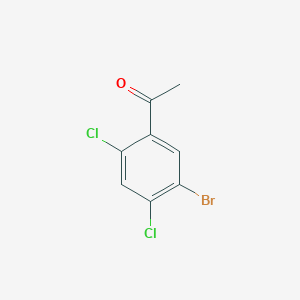

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)

